3-Bromo-4-methyl-5-nitroaniline

Description

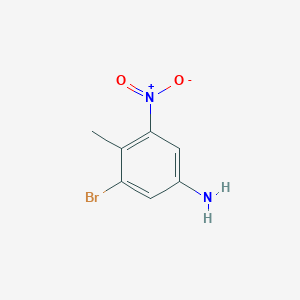

3-Bromo-4-methyl-5-nitroaniline (CAS: 62827-39-8) is a halogenated aromatic amine with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . This compound features a benzene ring substituted with a bromine atom at position 3, a methyl group at position 4, and a nitro group at position 5, with an amine group (-NH₂) at position 1 (see Figure 1). It is commonly used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyestuffs due to its electron-withdrawing nitro and bromine groups, which enhance electrophilic substitution reactivity .

Properties

IUPAC Name |

3-bromo-4-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRVWYCECCQKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356557 | |

| Record name | 3-bromo-4-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62827-39-8 | |

| Record name | 3-bromo-4-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-5-nitroaniline typically involves a multi-step process starting from benzene. The general steps include:

Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: Nitrobenzene undergoes bromination to introduce the bromine atom at the meta position relative to the nitro group.

Reduction: The nitro group is reduced to an amine group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methyl-5-nitroaniline can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 3-Bromo-4-methyl-5-aminoaniline.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-methyl-5-nitroaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-nitroaniline depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the bromine atom can be involved in substitution reactions. These interactions can affect molecular targets and pathways, leading to various chemical and biological effects .

Comparison with Similar Compounds

Key Properties:

- Purity : Available at ≥95% purity (e.g., Macklin catalog) .

- Safety : Requires precautions such as avoiding heat sources and ignition (P210) and keeping away from children (P102) .

- Synonyms: Includes 5-amino-1-bromo-2-methyl-3-nitrobenzene and MFCD01464017 .

Comparison with Similar Compounds

The structural and functional similarities of 3-bromo-4-methyl-5-nitroaniline to other brominated nitroanilines and methyl-substituted anilines are critical for understanding its reactivity and applications. Below is a detailed comparison:

Structural Isomers and Positional Variants

Table 1: Comparison of Brominated Methyl-Nitroanilines

Key Findings :

- Positional changes of substituents significantly alter steric and electronic properties. For example, the nitro group at position 5 in the reference compound enhances resonance stabilization compared to position 6 in 4-bromo-2-methyl-6-nitroaniline .

- 2-Bromo-4-methyl-5-nitroaniline exhibits lower thermal stability due to the proximity of Br and CH₃ groups .

Derivatives with Nitro Groups

Table 2: Nitro-Substituted Bromoanilines

| Compound Name | CAS Number | Molecular Formula | Key Groups | Melting Point (°C) | Applications |

|---|---|---|---|---|---|

| This compound | 62827-39-8 | C₇H₇BrN₂O₂ | Br, CH₃, NO₂ | Not reported | Pharmaceutical intermediates |

| 2-Bromo-5-nitroaniline | 10403-47-1 | C₆H₅BrN₂O₂ | Br (2), NO₂ (5) | 137–141 | Dye synthesis |

| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | Br (4), NO₂ (2) | Not reported | Catalyst in cross-coupling reactions |

Key Findings :

- The absence of a methyl group in 2-bromo-5-nitroaniline reduces steric hindrance, making it more reactive in nucleophilic aromatic substitution .

- 4-Bromo-2-nitroaniline’s nitro group at position 2 deactivates the ring, slowing electrophilic attacks compared to the reference compound .

Halogen-Substituted Derivatives

Table 3: Fluoro- and Trifluoromethyl Analogues

Biological Activity

3-Bromo-4-methyl-5-nitroaniline is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications, drawing on a range of scientific studies and data.

Chemical Structure and Properties

This compound belongs to the class of nitroanilines, characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an aniline structure. Its chemical formula is CHBrNO, and it exhibits unique reactivity due to the interplay between electron-withdrawing and electron-donating groups.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. It has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32 µg/mL |

| Bacillus subtilis | Antibacterial | 16 µg/mL |

| Candida albicans | Antifungal | 64 µg/mL |

| Aspergillus niger | Antifungal | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various in vitro studies. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines, which may have implications for treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of various substrates and potentially leading to oxidative stress .

- Apoptosis Induction : It has been observed to induce apoptosis in certain cell types by activating caspase enzymes, which are crucial for programmed cell death .

- Gene Expression Modulation : The compound affects gene expression by interacting with transcription factors, altering cellular responses .

Toxicity and Safety Considerations

While this compound shows promise in various biological applications, safety data indicate potential toxicity. It is reported to be harmful to aquatic organisms and may cause skin irritation upon contact . Therefore, appropriate safety measures should be implemented when handling this compound.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against multiple bacterial strains. The results indicated significant inhibition at specific concentrations, supporting its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory properties of the compound using a murine model. The findings suggested that treatment with this compound reduced inflammation markers significantly compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.